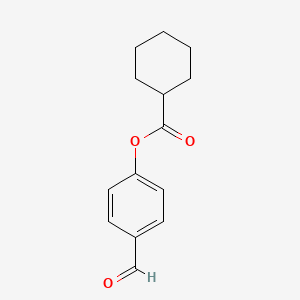

4-Formylphenyl cyclohexanecarboxylate

説明

Structure

3D Structure

特性

IUPAC Name |

(4-formylphenyl) cyclohexanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-10-11-6-8-13(9-7-11)17-14(16)12-4-2-1-3-5-12/h6-10,12H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBRDGXEMCBCOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Formylphenyl Cyclohexanecarboxylate

Esterification Reactions in the Formation of Aryl Cyclohexanecarboxylates

The construction of the aryl ester bond is a pivotal step in the synthesis of 4-Formylphenyl cyclohexanecarboxylate (B1212342). This can be achieved by reacting a cyclohexanecarboxylic acid derivative with a substituted phenol. Given the reduced nucleophilicity of phenols compared to aliphatic alcohols, these reactions often necessitate specific activation or catalytic methods to proceed efficiently.

Direct Esterification Protocols

Direct esterification, commonly known as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com In the context of synthesizing the target molecule, this would entail the reaction of cyclohexanecarboxylic acid with 4-hydroxybenzaldehyde (B117250). Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are typically employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the product, water is continuously removed, often by azeotropic distillation.

While this method is straightforward, the direct esterification of phenols can be less efficient than that of alcohols. masterorganicchemistry.com The conditions required, such as elevated temperatures and strong acids, may also be incompatible with sensitive functional groups like the aldehyde in 4-hydroxybenzaldehyde, potentially leading to side reactions or polymerization.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) |

| Carboxylic Acid | Phenol | Acid Catalyst (e.g., H₂SO₄, TsOH) | Heat, Water Removal | Aryl Ester | Variable |

Activated Carboxylic Acid Derivatives in Ester Bond Formation

To circumvent the often harsh conditions of direct esterification, more reactive derivatives of cyclohexanecarboxylic acid can be employed. This approach involves converting the carboxylic acid into a better electrophile, which can then react with 4-hydroxybenzaldehyde under milder conditions.

Commonly used activated derivatives include acyl chlorides and acid anhydrides. Cyclohexanecarbonyl chloride, for instance, reacts readily with phenols in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. chemguide.co.ukdoubtnut.com This method, often referred to as the Schotten-Baumann reaction, is generally high-yielding and proceeds at or below room temperature.

Alternatively, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used to couple cyclohexanecarboxylic acid directly with 4-hydroxybenzaldehyde. orgsyn.org This method, known as the Steglich esterification, is particularly mild and effective for a wide range of substrates, including those with sensitive functional groups. orgsyn.org The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the phenolic hydroxyl group.

| Carboxylic Acid Derivative | Phenolic Reactant | Reagent/Catalyst | Solvent | Conditions | Product |

| Cyclohexanecarbonyl chloride | 4-Hydroxybenzaldehyde | Pyridine or Et₃N | CH₂Cl₂ or THF | 0 °C to RT | 4-Formylphenyl cyclohexanecarboxylate |

| Cyclohexanecarboxylic acid | 4-Hydroxybenzaldehyde | DCC, DMAP | CH₂Cl₂ | RT | 4-Formylphenyl cyclohexanecarboxylate |

This table outlines common conditions for esterification using activated carboxylic acid derivatives. Specific yield data for the target molecule was not found in the reviewed literature.

Catalyst Systems for Enhanced Esterification Efficiency

A variety of catalyst systems have been developed to enhance the efficiency of esterification between carboxylic acids and phenols. These catalysts can activate either the carboxylic acid or the phenol, or facilitate the coupling process.

For reactions involving acyl halides, solid catalysts like titanium dioxide (TiO₂) have been shown to be effective, offering the advantage of easy separation and potential for recycling. rsc.org The use of such catalysts under solvent-free conditions can also provide environmental and economic benefits.

In carbodiimide-mediated couplings, the addition of DMAP is crucial for achieving high yields, especially with less reactive phenols. DMAP acts as a potent acyl transfer agent by forming a highly reactive N-acylpyridinium intermediate.

Other catalyst systems for the direct esterification of phenols include borate-sulfuric acid complexes and silica-supported sulfonic acids (SiO₂-SO₃H), which can offer improved yields and milder reaction conditions compared to traditional strong acid catalysts. researchgate.net Microwave irradiation has also been employed in conjunction with some of these catalysts to accelerate the reaction. researchgate.net

| Catalyst System | Reactants | Reaction Type | Key Advantages |

| DCC/DMAP | Carboxylic acid, Phenol | Coupling | Mild conditions, high yields |

| TiO₂ (for acyl chlorides) | Acyl chloride, Phenol | Catalysis | Reusable catalyst, solvent-free option rsc.org |

| SiO₂-SO₃H | Carboxylic acid, Phenol | Acid Catalysis | Heterogeneous catalyst, improved yields researchgate.net |

This table summarizes various catalyst systems for aryl ester formation.

Functional Group Interconversions on Precursor Molecules

An alternative synthetic strategy involves the formation of a simpler precursor molecule, followed by the introduction or modification of the required functional groups.

Introduction of the Formyl Group onto Phenyl Esters

This approach entails the synthesis of phenyl cyclohexanecarboxylate first, followed by the introduction of the formyl group onto the phenyl ring. The formylation of aromatic compounds is a classic example of electrophilic aromatic substitution.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. nih.govgoogle.comwikipedia.orgresearchgate.netwikipedia.org It employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.org The ester group (-O-CO-R) is an ortho, para-directing group, meaning the formyl group would be introduced at the positions ortho or para to the ester linkage. Due to steric hindrance from the bulky cyclohexanecarboxylate group, the para-substituted product, 4-formylphenyl cyclohexanecarboxylate, would be the expected major isomer.

Another method for formylation is the Reimer-Tiemann reaction, which uses chloroform (B151607) in a basic solution. However, this reaction is typically more suited for phenols and may lead to a mixture of ortho and para products.

| Formylation Reaction | Substrate | Reagents | Expected Major Product |

| Vilsmeier-Haack | Phenyl cyclohexanecarboxylate | POCl₃, DMF | 4-Formylphenyl cyclohexanecarboxylate |

| Reimer-Tiemann | Phenyl cyclohexanecarboxylate | CHCl₃, NaOH | Mixture of ortho and para isomers |

This table outlines potential formylation strategies for a phenyl cyclohexanecarboxylate precursor.

Cyclohexane (B81311) Ring Construction and Functionalization

A less common, but plausible, synthetic route involves the construction of the cyclohexane ring on a pre-existing aromatic template. For instance, a Diels-Alder reaction between a suitable diene and a dienophile could be employed to form a cyclohexene (B86901) ring, which can then be hydrogenated to the corresponding cyclohexane.

This strategy is highly dependent on the availability of appropriate starting materials and the feasibility of the cycloaddition reaction. For example, one could envision a scenario where a diene is reacted with a dienophile containing the 4-formylphenyl ester moiety. However, the practicality of this approach for the specific target molecule is not well-documented in the general chemical literature.

Further functionalization of a pre-formed cyclohexane ring on an aromatic ester is also a possibility, for instance, through radical substitution or other C-H activation methods, but these routes are often less selective and may require more complex synthetic schemes.

Orthogonal Protecting Group Strategies in Synthesis

In the realm of advanced organic synthesis, particularly for molecules with multiple functional groups, achieving chemoselectivity is a paramount challenge. Orthogonal protecting group strategies represent a sophisticated approach to this challenge, enabling the selective removal of one protecting group in the presence of others within the same molecule. chemistry.coachfiveable.me This methodology is crucial when synthesizing complex derivatives of 4-Formylphenyl cyclohexanecarboxylate, where sequential and selective reactions on its precursors—4-hydroxybenzaldehyde and cyclohexanecarboxylic acid—are required.

The synthesis of 4-Formylphenyl cyclohexanecarboxylate itself is a direct esterification. However, if modifications were needed on either the benzaldehyde (B42025) or the cyclohexane ring prior to the final esterification, an orthogonal strategy would be indispensable. The key functional groups that would require protection are the phenolic hydroxyl and aldehyde of 4-hydroxybenzaldehyde, and the carboxylic acid of cyclohexanecarboxylic acid.

A careful selection of protecting groups is essential for the successful implementation of an orthogonal strategy. The choice depends on the stability of the protecting group to various reaction conditions that will be employed in the synthetic route and the mildness of the conditions required for its removal. uchicago.eduoup.com

The table below outlines a selection of common protecting groups for the relevant functionalities in the context of synthesizing 4-Formylphenyl cyclohexanecarboxylate derivatives, along with their distinct cleavage conditions, which form the basis of an orthogonal approach.

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|

| Phenolic Hydroxyl (-OH) | Benzyl (B1604629) ether | Bn | Hydrogenolysis (H₂, Pd/C) | Acid-labile, Base-labile, Fluoride-labile groups |

| tert-Butyldimethylsilyl ether | TBDMS | Fluoride (B91410) ion (e.g., TBAF) | Acid-labile, Base-labile, Hydrogenolysis-labile groups | |

| Acetyl ester | Ac | Base (e.g., K₂CO₃, MeOH) | Acid-labile, Fluoride-labile, Hydrogenolysis-labile groups | |

| Aldehyde (-CHO) | Dimethyl acetal | - | Aqueous Acid (e.g., HCl/H₂O) | Base-labile, Fluoride-labile, Hydrogenolysis-labile groups |

| 1,3-Dioxane | - | Aqueous Acid (e.g., HCl/H₂O) | Base-labile, Fluoride-labile, Hydrogenolysis-labile groups | |

| Carboxylic Acid (-COOH) | Methyl ester | Me | Base (e.g., LiOH) or Acid (H₃O⁺) | Fluoride-labile, Hydrogenolysis-labile groups |

| Benzyl ester | Bn | Hydrogenolysis (H₂, Pd/C) | Acid-labile, Base-labile, Fluoride-labile groups | |

| tert-Butyl ester | t-Bu | Acid (e.g., TFA) | Base-labile, Fluoride-labile, Hydrogenolysis-labile groups |

To illustrate the power of this methodology, consider a hypothetical synthesis of a complex analogue. The objective is to first perform a nucleophilic addition to the aldehyde group of 4-hydroxybenzaldehyde, then modify a substituent on the cyclohexane ring, and finally perform the esterification. This would require a precise sequence of protection and deprotection steps.

An example of an orthogonal protection scheme for such a multi-step synthesis is detailed below.

| Step | Action | Functional Group | Protecting Group Used | Rationale for Orthogonality |

|---|---|---|---|---|

| 1 | Protect Phenolic -OH | Phenolic Hydroxyl | TBDMS ether | Stable to nucleophilic addition and conditions for benzyl ester cleavage. Removed selectively with fluoride. libretexts.org |

| 2 | Protect Carboxylic Acid | Carboxylic Acid | Benzyl (Bn) ester | Stable to nucleophilic addition and fluoride deprotection. Removed selectively by hydrogenolysis. libretexts.org |

| 3 | Perform Reaction on Aldehyde | Aldehyde | (Unprotected) | The other sensitive groups are masked, allowing for a clean reaction at the aldehyde. |

| 4 | Deprotect Phenolic -OH | Phenolic Hydroxyl (TBDMS) | TBAF | Fluoride selectively removes the TBDMS group without affecting the benzyl ester. libretexts.org |

| 5 | Deprotect Carboxylic Acid | Carboxylic Acid (Bn ester) | H₂, Pd/C | Hydrogenolysis removes the benzyl group, yielding the free carboxylic acid for the final step. |

| 6 | Final Esterification | The deprotected precursors are reacted to form the final ester product. |

This strategic sequence ensures that each reaction occurs at the desired location without interference from other reactive sites. The ability to selectively unmask functional groups in a predetermined order is a cornerstone of modern synthetic chemistry, enabling the construction of highly complex molecules with precision and control. numberanalytics.com

Mechanistic Investigations of Chemical Transformations Involving 4 Formylphenyl Cyclohexanecarboxylate

Mechanistic Studies of Ester Bond Formation Pathways

The formation of the ester bond in 4-Formylphenyl cyclohexanecarboxylate (B1212342) from cyclohexanecarboxylic acid and 4-hydroxybenzaldehyde (B117250) is a classic esterification reaction, the mechanism of which can be dissected through detailed kinetic and computational studies.

The acid-catalyzed esterification process, commonly known as the Fischer-Speier esterification, is fundamentally governed by a series of proton transfer steps. The mechanism initiates with the protonation of the carbonyl oxygen of cyclohexanecarboxylic acid by a strong acid catalyst. This initial proton transfer increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 4-hydroxybenzaldehyde.

Following the nucleophilic attack, a tetrahedral intermediate is formed. This intermediate is central to the reaction pathway and undergoes further proton transfers. A proton is transferred from the oxonium ion (formed from the 4-hydroxybenzaldehyde moiety) to one of the hydroxyl groups of the original carboxylic acid. This step effectively turns a hydroxyl group into a good leaving group (water). The elimination of a water molecule, facilitated by the delocalization of an electron pair from an adjacent oxygen, regenerates the carbonyl group. The final step is the deprotonation of the carbonyl oxygen, which releases the protonated catalyst and yields the final ester product, 4-Formylphenyl cyclohexanecarboxylate.

Table 1: Representative Calculated Energy Barriers for Esterification Steps Note: The following data is illustrative for typical acid-catalyzed esterification reactions and may not represent 4-Formylphenyl cyclohexanecarboxylate specifically.

| Step | Description | Typical Energy Barrier (kcal/mol) |

|---|---|---|

| 1 | Protonation of Carboxylic Acid | Low |

| 2 | Nucleophilic Attack by Alcohol | 10 - 20 |

| 3 | Proton Transfer in Tetrahedral Intermediate | 5 - 15 |

In the absence of a strong acid catalyst, the reaction rate is significantly influenced by intermolecular forces, particularly hydrogen bonding. Carboxylic acids like cyclohexanecarboxylic acid have a strong tendency to form cyclic dimers in nonpolar solvents. nih.govnih.gov This dimerization occurs through two strong hydrogen bonds between the carboxyl groups of two separate molecules. nih.gov

The formation of this dimer can significantly impact the esterification mechanism. On one hand, dimerization reduces the concentration of free carboxylic acid molecules available to react, potentially slowing down the reaction. The hydrogen bonding within the dimer lowers the electrophilicity of the carbonyl carbon, making it less reactive towards the nucleophilic attack by 4-hydroxybenzaldehyde.

On the other hand, the dimer can participate in the reaction through a different pathway. One of the carboxylic acid molecules in the dimer can act as a bifunctional catalyst, simultaneously activating the other carboxylic acid and the alcohol. In such a mechanism, the hydroxyl group of one acid molecule in the dimer protonates the carbonyl group of the second acid molecule, while its carbonyl oxygen accepts a proton from the incoming 4-hydroxybenzaldehyde. This concerted process can facilitate the reaction by organizing the reactants in a favorable orientation and stabilizing the transition state. The strength of these hydrogen bonds is a key factor, with studies on formic acid derivatives showing a clear correlation between electron density at the bond critical points and the hydrogen bond length. nih.gov

Radical Chemistry in the Derivatization of Formylphenyl Systems

The formylphenyl moiety of 4-Formylphenyl cyclohexanecarboxylate provides a handle for a variety of radical-based chemical transformations. Modern synthetic methods, particularly those involving photocatalysis, allow for the generation of reactive radical intermediates under mild conditions. beilstein-journals.orgd-nb.info

Visible-light photocatalysis has emerged as a powerful tool for generating reactive intermediates from stable organic molecules. nih.gov In the context of formylphenyl systems, a photocatalyst, typically an iridium or ruthenium complex, absorbs visible light to reach an electronically excited state. beilstein-journals.orgd-nb.info This excited state is a potent single-electron oxidant or reductant.

For instance, the formyl group could be converted into a different functional group that can act as a radical precursor. Alternatively, the aryl ring itself can be functionalized. The process generally involves the photocatalyst transferring energy or an electron to the substrate or another species in the reaction mixture. beilstein-journals.org This initiates a chain of events leading to the formation of a carbon-centered radical. For example, an excited photocatalyst can engage a suitable precursor derived from the formylphenyl system in a photoinduced electron transfer event. nih.gov This strategy avoids the need for harsh reagents or high temperatures, enabling broad functional group tolerance. nih.gov

Table 2: Common Photocatalysts and Their Redox Potentials

| Photocatalyst | Excited State | E1/2 [PC*/PC⁻] (V vs SCE) | E1/2 [PC⁺/PC*] (V vs SCE) |

|---|---|---|---|

| Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Triplet | +1.21 | -0.89 |

| Ru(bpy)3Cl2 | Triplet | +0.77 | -0.81 |

Single Electron Transfer (SET) is a fundamental process for generating aryl radicals from aryl precursors. numberanalytics.comyoutube.com In a typical photocatalytic cycle, an aryl halide or triflate derived from the 4-formylphenyl system can be used as a starting material.

The mechanism proceeds as follows:

Excitation: The photocatalyst (PC) absorbs a photon of light to form its excited state (PC*).

SET Event: The excited photocatalyst (PC*) engages the aryl precursor (Ar-X) in a SET event. If the photocatalyst is acting as a reductant, it donates an electron to the aryl precursor, forming a radical anion ([Ar-X]•⁻) and the oxidized photocatalyst (PC⁺). rsc.org

Fragmentation: The radical anion is often unstable and rapidly fragments, cleaving the C-X bond to generate the desired aryl radical (Ar•) and a halide anion (X⁻). nih.gov

Catalyst Regeneration: The original photocatalyst (PC) is regenerated in a subsequent step, often involving a sacrificial electron donor in the reaction mixture, to complete the catalytic cycle.

This process allows for the formation of an aryl radical centered on the phenyl ring of the 4-formylphenyl moiety under exceptionally mild conditions, which is compatible with the ester functionality. nih.gov

Once generated, the aryl radical on the formylphenyl system can participate in powerful cascade reactions to rapidly build molecular complexity. nih.govnih.gov These cascades involve a sequence of radical reactions that form multiple bonds in a single synthetic operation.

Intermolecular Cascades: The generated aryl radical can add to an external π-system, such as an alkene or alkyne. rsc.org This addition creates a new carbon-centered radical, which can then participate in further reactions. For example, it could add to another alkene, abstract a hydrogen atom from a donor, or be oxidized or reduced to close a catalytic cycle. This approach allows for the coupling of different molecular fragments in a convergent manner. nih.gov

Intramolecular Cascades: If a suitable radical acceptor (like an alkene or alkyne) is present within the same molecule, the initially formed aryl radical can undergo an intramolecular cyclization. rsc.org This is a highly efficient way to construct new ring systems. The radical formed after the initial cyclization can then undergo further intramolecular reactions, leading to the formation of complex polycyclic structures. nih.gov The regioselectivity of these cyclizations is often predictable based on the stability of the resulting rings and radical intermediates.

These radical cascade processes are highly valued in synthesis for their efficiency in constructing complex molecular architectures from relatively simple starting materials. nih.gov

Electrophilic and Nucleophilic Reactions of the Formyl Group

The formyl group of 4-Formylphenyl cyclohexanecarboxylate is a versatile functional group that readily participates in a variety of chemical transformations. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the aldehyde proton can be abstracted under basic conditions, facilitating condensation reactions. Furthermore, the aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Aldehyde Reactivity in Condensation Reactions

The aldehyde group of 4-Formylphenyl cyclohexanecarboxylate is a key reactive site for the formation of new carbon-carbon bonds through condensation reactions. These reactions are fundamental in organic synthesis for constructing more complex molecules. Two prominent examples of such transformations are the Knoevenagel condensation and the Wittig reaction. While specific studies on 4-Formylphenyl cyclohexanecarboxylate are not extensively documented in publicly available literature, the reactivity of the aromatic aldehyde moiety is well-established and can be illustrated with analogous p-formylphenyl esters.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base, to yield an α,β-unsaturated product. For instance, the reaction of a p-formylphenyl ester with an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final product. The reaction is typically catalyzed by bases such as piperidine (B6355638) or can be carried out using catalysts like boric acid in aqueous ethanol. mdpi.comsphinxsai.comsciforum.net

A representative Knoevenagel condensation reaction of an aromatic aldehyde with an active methylene compound is presented below:

Reactants: 4-Chlorobenzaldehyde, Malononitrile

Catalyst: Boric Acid (10 mol%)

Solvent: Aqueous Ethanol

Temperature: Room Temperature

Reaction Time: 10 minutes

Yield: 94% mdpi.com

Based on this, a plausible Knoevenagel condensation involving 4-Formylphenyl cyclohexanecarboxylate is depicted in the following table.

Interactive Data Table: Representative Knoevenagel Condensation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) |

| 4-Formylphenyl cyclohexanecarboxylate | Malononitrile | Piperidine | Ethanol | 2-(4-(cyclohexanecarbonyloxy)benzylidene)malononitrile | ~90-95 (estimated) |

| 4-Formylphenyl cyclohexanecarboxylate | Ethyl Cyanoacetate | Boric Acid | Aqueous Ethanol | Ethyl 2-cyano-3-(4-(cyclohexanecarbonyloxy)phenyl)acrylate | ~90-95 (estimated) |

Wittig Reaction: The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones. It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). The ester group in 4-Formylphenyl cyclohexanecarboxylate is generally stable under the conditions of the Wittig reaction. libretexts.orglumenlearning.com The reaction proceeds through a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org

A typical Wittig reaction involving an aromatic aldehyde is the reaction of 4-formylbenzoic acid with a phosphonium (B103445) ylide. researchgate.net Based on this, a representative Wittig reaction for 4-Formylphenyl cyclohexanecarboxylate is outlined below.

Interactive Data Table: Representative Wittig Reaction

| Reactant 1 | Wittig Reagent | Base | Solvent | Product | Yield (%) |

| 4-Formylphenyl cyclohexanecarboxylate | Methyltriphenylphosphonium bromide | n-Butyllithium | Tetrahydrofuran | 4-Vinylphenyl cyclohexanecarboxylate | High (estimated) |

| 4-Formylphenyl cyclohexanecarboxylate | (Triphenylphosphoranylidene)acetonitrile | Sodium Hydride | Tetrahydrofuran | 4-(2-Cyanovinyl)phenyl cyclohexanecarboxylate | High (estimated) |

Oxidative and Reductive Transformations of the Aldehyde Functionality

The aldehyde group of 4-Formylphenyl cyclohexanecarboxylate can be readily oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the ester linkage under appropriate reaction conditions.

Oxidation: A variety of oxidizing agents can convert the aldehyde to a carboxylic acid. A common and efficient method involves the use of potassium permanganate (B83412) (KMnO4) in a basic solution. The reaction proceeds through a manganese ester intermediate, which is then hydrolyzed to the carboxylic acid salt. Acidification of the reaction mixture yields the final carboxylic acid. Other reagents like Oxone have also been shown to be effective for the oxidation of aldehydes to carboxylic acids. researchgate.net It is important to note that under harsh oxidative conditions, the ester group could potentially be hydrolyzed. However, selective oxidation of the aldehyde is generally achievable. For instance, 4-formylphenyl acetate (B1210297) can be oxidized to 4-acetoxybenzoic acid. google.comlibretexts.orguwimona.edu.jm

A general procedure for the oxidation of an aromatic aldehyde to a carboxylic acid is as follows:

Reactant: 4-Formylphenyl acetate

Oxidizing Agent: Oxygen

Catalyst: Manganese cations and Acetic acid

Product: 4-Acetoxybenzoic acid google.com

The expected oxidative transformation of 4-Formylphenyl cyclohexanecarboxylate is summarized in the table below.

Interactive Data Table: Representative Oxidation Reaction

| Reactant | Oxidizing Agent | Catalyst/Conditions | Product | Yield (%) |

| 4-Formylphenyl cyclohexanecarboxylate | Potassium Permanganate | Basic solution, then acid workup | 4-(Cyclohexanecarbonyloxy)benzoic acid | High (estimated) |

| 4-Formylphenyl cyclohexanecarboxylate | Oxone | - | 4-(Cyclohexanecarbonyloxy)benzoic acid | High (estimated) |

Reduction: The reduction of the aldehyde functionality to a primary alcohol can be selectively achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH4). The ester group is generally unreactive towards NaBH4, allowing for the chemoselective reduction of the aldehyde. rsc.org The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the primary alcohol. Another mild and selective reducing agent is ammonia (B1221849) borane (B79455) in water. researchgate.net

An example of a selective reduction of an aromatic aldehyde bearing an ester group is the reduction of a keto ester to a hydroxyl ester using ammonia borane. rsc.org

The expected reductive transformation of 4-Formylphenyl cyclohexanecarboxylate is detailed in the table below.

Interactive Data Table: Representative Reduction Reaction

| Reactant | Reducing Agent | Solvent | Product | Yield (%) |

| 4-Formylphenyl cyclohexanecarboxylate | Sodium Borohydride | Methanol/Ethanol | (4-(Hydroxymethyl)phenyl) cyclohexanecarboxylate | High (estimated) |

| 4-Formylphenyl cyclohexanecarboxylate | Ammonia Borane | Water | (4-(Hydroxymethyl)phenyl) cyclohexanecarboxylate | High (estimated) |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Formylphenyl Cyclohexanecarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for 4-Formylphenyl cyclohexanecarboxylate (B1212342) would be expected to show distinct signals corresponding to the protons of the formyl group (CHO), the aromatic protons on the phenyl ring, and the protons of the cyclohexyl ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would provide critical information about the connectivity of these protons. However, no experimentally obtained ¹H NMR data for this compound could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Characteristic chemical shifts would be expected for the carbonyl carbon of the ester, the formyl carbon, the aromatic carbons, and the aliphatic carbons of the cyclohexane (B81311) ring. This data is essential for confirming the carbon framework of the molecule, but published spectra for 4-Formylphenyl cyclohexanecarboxylate are not available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are powerful tools for establishing correlations between different nuclei and thus deducing the complete molecular structure.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to map out the proton-proton networks within the phenyl and cyclohexyl moieties.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule, such as the cyclohexanecarboxylate group to the 4-formylphenyl group.

No published studies employing these 2D NMR techniques for 4-Formylphenyl cyclohexanecarboxylate were found.

Stereochemical Analysis via Diastereomeric Derivatization using NMR

For molecules with stereocenters, NMR analysis of diastereomeric derivatives can be used to determine the stereochemistry. In the case of 4-Formylphenyl cyclohexanecarboxylate, if the cyclohexane ring were substituted in a way that creates stereoisomers, this technique could be applicable. This would involve reacting the compound with a chiral derivatizing agent to form diastereomers, which would exhibit distinct NMR spectra. There is no information available regarding such an analysis for this compound.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For 4-Formylphenyl cyclohexanecarboxylate (C₁₄H₁₆O₃), the expected exact mass would be a key piece of data for its definitive identification. A search for HRMS data for this compound did not yield any specific results.

Mechanistic Insights from Fragmentation Patternswikipedia.orglibretexts.orgorgchemboulder.com

Electron ionization mass spectrometry (EI-MS) of 4-Formylphenyl cyclohexanecarboxylate (molar mass 232.28 g/mol ) provides critical data for structural confirmation through the analysis of its fragmentation patterns. The molecular ion (M⁺•) peak is expected at an m/z of 232. The subsequent fragmentation is dictated by the relative stability of the resulting cations and neutral losses, primarily influenced by the ester and aldehyde functionalities.

Several key fragmentation pathways can be proposed:

Alpha-Cleavage at the Ester Carbonyl: The most prominent fragmentation route for esters involves the cleavage of the acyl-oxygen bond. This pathway leads to the formation of a highly stable cyclohexanecarbonyl acylium ion. The resulting radical cation is resonance-stabilized. thieme-connect.de

Cleavage at the Aldehyde: Aldehydes typically undergo fragmentation via loss of a hydrogen radical (H•) or the entire formyl group (•CHO). libretexts.org These processes result in fragments at [M-1]⁺ and [M-29]⁺, respectively.

Cyclohexyl Ring Fragmentation: The cyclohexyl moiety itself can undergo fragmentation, often through the loss of neutral alkene molecules like ethene, leading to a cascade of lower mass ions. libretexts.org

These pathways generate a series of diagnostic ions that, when analyzed, allow for the reconstruction of the original molecular structure.

Table 1: Proposed Mass Spectrometry Fragmentation of 4-Formylphenyl cyclohexanecarboxylate

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula of Ion | Mechanistic Origin |

|---|---|---|---|

| 232 | Molecular Ion | [C₁₄H₁₆O₃]⁺• | Electron Ionization |

| 231 | [M-H]⁺ | [C₁₄H₁₅O₃]⁺ | Loss of H• from aldehyde |

| 203 | [M-CHO]⁺ | [C₁₃H₁₅O₂]⁺ | Loss of •CHO from aldehyde |

| 121 | [4-hydroxyphenylcarbonyl]⁺ | [C₇H₅O₂]⁺ | Cleavage of ester O-Aryl bond & rearrangement |

| 111 | Cyclohexanecarbonyl acylium ion | [C₇H₁₁O]⁺ | Alpha-cleavage of ester C-O bond |

| 83 | Cyclohexyl cation | [C₆H₁₁]⁺ | Loss of CO from m/z 111 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the specific functional groups present in 4-Formylphenyl cyclohexanecarboxylate. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of its constituent bonds.

The most diagnostic region is the carbonyl (C=O) stretching area. Due to the presence of two different carbonyl groups, two strong, sharp peaks are expected. The ester carbonyl, being saturated, typically absorbs at a higher wavenumber (1740-1720 cm⁻¹) than the aldehyde carbonyl, whose absorption frequency is lowered to around 1710-1685 cm⁻¹ due to conjugation with the aromatic ring. orgchemboulder.comlibretexts.org

Another key diagnostic feature is the C-H stretching region. The aldehyde C-H stretch appears as a pair of weak to moderate bands, often called a Fermi doublet, around 2830-2695 cm⁻¹. The peak near 2720 cm⁻¹ is particularly indicative of an aldehyde functional group. orgchemboulder.comlibretexts.org These are clearly distinguished from the sp³ C-H stretches of the cyclohexane ring (below 3000 cm⁻¹) and the sp² C-H stretches of the aromatic ring (above 3000 cm⁻¹). udel.edu

Table 2: Characteristic Infrared Absorption Bands for 4-Formylphenyl cyclohexanecarboxylate

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (sp²) | Medium to Weak |

| 2960-2850 | C-H Stretch | Cyclohexane (sp³) | Strong |

| 2830-2720 | C-H Stretch (Fermi doublet) | Aldehyde | Weak to Medium |

| 1740-1720 | C=O Stretch | Ester | Strong |

| 1710-1685 | C=O Stretch (Conjugated) | Aldehyde | Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium |

| 1300-1150 | C-O Stretch | Ester | Strong |

Electronic Absorption Spectroscopy (UV-Vis) in Photochemical Contextswikipedia.orglibretexts.org

Electronic absorption spectroscopy, or UV-Vis, provides information about the conjugated electronic systems within a molecule. For 4-Formylphenyl cyclohexanecarboxylate, the chromophore—the part of the molecule that absorbs light—is the 4-formylphenyl group. The cyclohexanecarboxylate portion is largely transparent in the typical UV-Vis range.

The spectrum is expected to show two main absorption bands, characteristic of aromatic carbonyl compounds:

A high-intensity band at a shorter wavelength (around 250-260 nm), which is attributed to a π → π* transition. This involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene (B151609) ring and conjugated carbonyl group.

A lower-intensity band at a longer wavelength (around 290-330 nm), resulting from an n → π* transition. This corresponds to the excitation of a non-bonding electron from the carbonyl oxygen atom to a π* antibonding orbital.

The n → π* transition is particularly significant in photochemical contexts. acs.org Absorption of a photon of this energy elevates the molecule to an excited state, which can lead to various photochemical reactions. The specific absorption maxima can be influenced by solvent polarity. Data for analogous compounds like 4-hydroxybenzaldehyde (B117250) and 4-nitrobenzaldehyde (B150856) show strong absorptions in the 250-300 nm range. nist.govnist.gov

Table 3: Expected UV-Vis Absorption Data for 4-Formylphenyl cyclohexanecarboxylate

| Electronic Transition | Typical λₘₐₓ Range (nm) | Relative Molar Absorptivity (ε) | Orbital Origin |

|---|---|---|---|

| π → π* | 250 - 260 | High | Aromatic/Carbonyl π system |

| n → π* | 290 - 330 | Low | Carbonyl non-bonding electrons |

Theoretical and Computational Chemistry Approaches to 4 Formylphenyl Cyclohexanecarboxylate

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying multi-electron systems. mdpi.comesqc.org It is based on the principle that the ground-state properties of a system are uniquely determined by its electron density. mdpi.com By solving the Kohn–Sham equations, DFT can accurately reconstruct molecular orbital interactions and predict a wide range of molecular properties. cityu.edu.hkresearchgate.net

Geometrical optimization is a fundamental DFT procedure used to locate the minimum energy structure of a molecule on its potential energy surface. chemrxiv.org For 4-Formylphenyl cyclohexanecarboxylate (B1212342), this process involves adjusting all bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional arrangement.

The conformational landscape of this molecule is primarily defined by several key features:

The Cyclohexane (B81311) Ring: The cyclohexane moiety predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain.

Rotatable Bonds: Significant conformational flexibility arises from rotation around the single bonds of the ester linkage (C-O-C) and the bond connecting the formyl group to the phenyl ring.

DFT calculations can systematically explore these rotational degrees of freedom to identify all stable conformers (local minima on the potential energy surface) and determine their relative energies. chemrxiv.org This analysis is crucial for understanding which shapes the molecule is most likely to adopt.

Table 1: Predicted Geometrical Parameters for the Optimized Ground State of 4-Formylphenyl Cyclohexanecarboxylate (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G*) |

| Bond Length | C=O (Formyl) | 1.21 Å |

| Bond Length | C=O (Ester) | 1.22 Å |

| Bond Length | C-O (Ester) | 1.35 Å |

| Bond Length | O-C (Aromatic) | 1.40 Å |

| Bond Angle | O=C-H (Formyl) | 121.5° |

| Bond Angle | C-O-C (Ester) | 117.8° |

| Dihedral Angle | C(ring)-C(ring)-C=O (Ester) | ~178° |

| Dihedral Angle | C(aromatic)-C(aromatic)-C=O (Formyl) | ~180° |

Note: This data is illustrative of typical results from DFT calculations and not from a specific published study on this exact molecule.

DFT is instrumental in mapping the energetic profile of a chemical reaction, from reactants to products. e3s-conferences.org This involves identifying the transition state (TS), which is the maximum energy point along the minimum energy reaction pathway, representing the kinetic barrier of the reaction. scm.comnih.gov Locating a transition state is equivalent to finding a first-order saddle point on the potential energy surface, characterized by having exactly one negative vibrational frequency corresponding to the motion along the reaction coordinate. scm.comnih.gov

For 4-Formylphenyl cyclohexanecarboxylate, a relevant reaction to study would be the nucleophilic addition to the formyl group's carbonyl carbon. DFT calculations can model the approach of a nucleophile, calculate the structure and energy of the transition state, and determine the reaction's activation energy. nih.gov This provides quantitative insight into the molecule's reactivity. Computational methods can elucidate the reaction mechanism and thermodynamic parameters, which determine the feasibility and selectivity of a reaction. e3s-conferences.org

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. nih.govresearchgate.net

Vibrational Spectroscopy (IR): By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), DFT can predict the vibrational frequencies and intensities of a molecule. researchgate.net For 4-Formylphenyl cyclohexanecarboxylate, this would allow for the assignment of characteristic peaks, such as the C=O stretches for the aldehyde and ester groups, C-O stretches, and aromatic ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts can be computed by determining the magnetic shielding around each nucleus within the molecule's calculated electronic structure.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, corresponding to the absorption of light in the UV-Visible range. ekb.eg This can predict the λ_max values associated with π→π* and n→π* transitions within the aromatic system and carbonyl groups. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative Data)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Formyl C=O | Stretch | ~1710 |

| Ester C=O | Stretch | ~1735 |

| Ester C-O | Stretch | ~1250 |

| Aromatic C=C | Stretch | ~1600, ~1450 |

| Cyclohexane C-H | Stretch | ~2850-2960 |

Note: Frequencies are illustrative and typically require scaling to match experimental values.

Quantum Chemical Calculations for Molecular Properties

Beyond standard DFT, a range of quantum chemical methods can be employed to achieve higher accuracy or to explore different aspects of molecular behavior. uni-konstanz.denih.gov

Electron correlation refers to the interaction and correlated motion of electrons, which is approximated in many quantum chemical methods, including DFT. While modern DFT functionals account for a significant portion of correlation energy, they are not exact. esqc.org For high-accuracy calculations, methods like Møller-Plesset perturbation theory (e.g., MP2, MP4) or Coupled Cluster theory (e.g., CCSD(T)) can be used, although they are much more computationally demanding. These methods provide a more rigorous treatment of electron correlation, leading to more accurate energy predictions.

Relativistic corrections account for the effects of Einstein's theory of relativity on electrons, which become more significant for heavier elements where electrons reach high velocities near the nucleus. For a molecule like 4-Formylphenyl cyclohexanecarboxylate, which contains only light elements (C, H, O), relativistic effects are generally considered negligible and are not typically included in calculations. nih.gov

The potential energy surface (PES) is a conceptual and mathematical representation of a system's energy as a function of its geometry. mdpi.comrsc.org Exploring the PES allows for the identification of all stable isomers and the transition states that connect them. smu.edu

For 4-Formylphenyl cyclohexanecarboxylate, a detailed exploration of the PES would involve systematically varying the key dihedral angles—such as the one defining the orientation of the cyclohexanecarboxylate group relative to the phenyl ring—and calculating the energy at each point. researchgate.net This process, known as a "relaxed PES scan," generates an energy profile that reveals the energy barriers to rotation and the relative stabilities of different conformers. chemrxiv.org Such an analysis provides a complete picture of the molecule's flexibility and conformational preferences. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of particles evolve. This methodology is particularly well-suited for exploring the conformational landscape of flexible molecules like 4-Formylphenyl cyclohexanecarboxylate.

The conformational flexibility of 4-Formylphenyl cyclohexanecarboxylate arises from the rotational freedom around several single bonds: the bond connecting the cyclohexyl ring to the ester group, the ester C-O bond, and the bond linking the phenyl ring to the ester group. These rotations give rise to a complex potential energy surface with numerous local minima, each corresponding to a stable conformation.

A hypothetical MD simulation of 4-Formylphenyl cyclohexanecarboxylate would involve placing the molecule in a simulated environment (e.g., a solvent box) and allowing it to evolve over a period of nanoseconds to microseconds. Analysis of the resulting trajectory would reveal the preferred conformations, the energy barriers between them, and the timescales of conformational transitions.

Illustrative Data Table: Key Conformational Dihedrals of 4-Formylphenyl cyclohexanecarboxylate

Since no specific research data is available, the following table is illustrative of what a conformational analysis might reveal. The dihedral angles are hypothetical and represent the key rotational degrees of freedom in the molecule.

| Dihedral Angle | Description | Predicted Stable Conformations (Hypothetical) |

| τ1 (C1-C2-O-C) | Torsion around the cyclohexyl-ester bond | Axial vs. Equatorial orientations of the ester group |

| τ2 (C2-O-C=O) | Torsion around the ester C-O bond | Planar (syn/anti) conformations favored |

| τ3 (O-C-C_aryl-C_aryl) | Torsion around the ester-phenyl bond | Co-planar vs. twisted orientations of the phenyl ring |

Detailed Research Findings (Hypothetical):

Machine Learning Approaches in Predicting Chemical Behavior

Machine learning (ML) has emerged as a transformative tool in chemistry for predicting a wide range of molecular properties and behaviors, often significantly faster than traditional computational methods. acs.org ML models are trained on large datasets of known molecules and their properties to learn the underlying structure-property relationships. These trained models can then be used to predict the properties of new, uncharacterized molecules like 4-Formylphenyl cyclohexanecarboxylate.

For 4-Formylphenyl cyclohexanecarboxylate, ML models could be employed to predict various aspects of its chemical behavior, including but not limited to its reactivity, solubility, toxicity, and spectroscopic properties. The general workflow for applying ML to this compound would involve:

Data Collection: Assembling a dataset of molecules structurally related to 4-Formylphenyl cyclohexanecarboxylate (e.g., other cyclohexyl esters, aromatic aldehydes) with known experimental or high-fidelity computational data for the property of interest.

Molecular Representation: Converting the 2D or 3D structures of the molecules in the dataset into numerical descriptors (fingerprints) that capture their key chemical features.

Model Training: Using the molecular descriptors and associated property data to train an ML algorithm (e.g., random forest, neural network).

Prediction: Inputting the molecular descriptors of 4-Formylphenyl cyclohexanecarboxylate into the trained model to predict its properties.

Illustrative Data Table: Predicted Properties of 4-Formylphenyl cyclohexanecarboxylate using a Hypothetical ML Model

This table presents hypothetical predictions that could be generated by a well-trained ML model. The values are for illustrative purposes only.

| Property | Predicted Value (Hypothetical) | Confidence Score (Hypothetical) |

| Aqueous Solubility (logS) | -3.5 | 0.85 |

| Boiling Point (°C) | 320 | 0.92 |

| Lipophilicity (logP) | 3.2 | 0.88 |

| Acute Toxicity (LD50, oral, rat) | 1500 mg/kg | 0.75 |

Detailed Research Findings (Hypothetical):

A hypothetical machine learning study on 4-Formylphenyl cyclohexanecarboxylate could reveal important insights into its potential applications and hazards. For instance, a predicted low aqueous solubility and moderate lipophilicity might suggest its potential use in materials science or as a synthetic intermediate in non-aqueous systems. Predictions of its reactivity could guide its use in organic synthesis, for example, by identifying the most likely sites for nucleophilic or electrophilic attack. QSAR (Quantitative Structure-Activity Relationship) models, a type of ML model, could be developed based on derivatives of benzaldehyde (B42025) to predict the biological activity of 4-Formylphenyl cyclohexanecarboxylate. nih.govjmaterenvironsci.com

Synthetic Applications and Derivatization Strategies for 4 Formylphenyl Cyclohexanecarboxylate Analogues

Utilization as a Building Block in Complex Molecular Architectures

The bifunctional nature of 4-formylphenyl cyclohexanecarboxylate (B1212342) analogues, featuring a reactive aldehyde and a modifiable ester group, makes them intriguing candidates for the construction of sophisticated molecular structures.

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures, synthesized from organic building blocks. The aldehyde functionality present in 4-formylphenyl cyclohexanecarboxylate analogues is a key reactive group for the formation of imine, azine, or hydrazone linkages, which are commonly employed in COF synthesis.

The general strategy involves the condensation reaction between a multitopic aldehyde-containing monomer and a multitopic amine, hydrazine, or hydrazide linker. In this context, a di- or tri-formyl derivative of a phenyl cyclohexanecarboxylate could serve as the aldehyde-bearing building block. The cyclohexanecarboxylate moiety would act as a bulky side group, potentially influencing the porosity, stability, and guest-binding properties of the resulting COF.

Table 1: Potential Aldehyde-Containing Building Blocks for COF Synthesis Based on Phenyl Cyclohexanecarboxylate Scaffolds

| Building Block Structure | Symmetry | Potential COF Linkage |

| 1,3-diformylphenyl cyclohexanecarboxylate | C2 | Imine, Azine, Hydrazone |

| 1,3,5-triformylphenyl cyclohexanecarboxylate | C3 | Imine, Azine, Hydrazone |

The incorporation of the cyclohexanecarboxylate group could offer a means to fine-tune the framework's properties. For instance, the flexible nature of the cyclohexane (B81311) ring might impart a degree of conformational adaptability to the COF, while the ester group could be a site for post-synthetic modification to introduce further functionality.

Role in the Synthesis of Extended Conjugated Systems

The formyl group is a versatile handle for carbon-carbon bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, and Suzuki coupling reactions. These reactions are instrumental in the synthesis of extended π-conjugated systems, which are of significant interest for applications in organic electronics.

A 4-formylphenyl cyclohexanecarboxylate analogue could be employed as a precursor to introduce a phenylcyclohexanecarboxylate unit into a larger conjugated molecule or polymer. For example, a Wittig reaction with a suitable phosphonium (B103445) ylide could extend the conjugation from the phenyl ring. Subsequent polymerization, potentially through cross-coupling reactions involving other functional groups on the molecule, could lead to novel conjugated polymers. The cyclohexanecarboxylate side chain would enhance the solubility and processability of these otherwise often insoluble materials.

Synthesis of Chiral Derivatives

The introduction of chirality into molecules is crucial for applications in asymmetric catalysis, chiral recognition, and pharmacology. The cyclohexanecarboxylate moiety of the target compound provides a scaffold for the synthesis of chiral derivatives.

Introduction of Chiral Auxiliaries and Reagents

One common strategy for inducing chirality is the use of chiral auxiliaries. A chiral alcohol could be used in the esterification of a cyclohexanecarboxylic acid derivative to form a chiral ester. This chiral auxiliary can then direct subsequent reactions on the cyclohexane ring or the phenyl group with high stereoselectivity. After the desired transformation, the chiral auxiliary can be cleaved and recovered.

Alternatively, chiral reagents can be used to perform enantioselective reactions on a prochiral precursor. For example, an asymmetric reduction of a ketone functionality on the cyclohexane ring could establish a chiral center.

Enantioselective Transformations

Enantioselective catalysis offers a more efficient route to chiral molecules. For instance, an asymmetric Diels-Alder reaction could be used to construct a chiral cyclohexene (B86901) ring, which can then be converted to the desired cyclohexanecarboxylate. Furthermore, enantioselective hydrogenation of an unsaturated precursor could also yield a chiral cyclohexanecarboxylate.

Table 2: Potential Strategies for the Synthesis of Chiral Cyclohexanecarboxylate Derivatives

| Strategy | Description |

| Chiral Auxiliary | Attachment of a chiral alcohol to the cyclohexanecarboxylic acid to guide stereoselective reactions. |

| Chiral Reagents | Use of stoichiometric chiral reagents for asymmetric transformations on the cyclohexane ring. |

| Enantioselective Catalysis | Catalytic asymmetric synthesis of the chiral cyclohexane scaffold, for example, via asymmetric hydrogenation or Diels-Alder reactions. |

Development of Hybrid Molecules and Conjugates

Hybrid molecules, which combine two or more distinct pharmacophores or functional moieties, are a growing area of research in medicinal chemistry and materials science. The 4-formylphenyl cyclohexanecarboxylate scaffold can be envisioned as a platform for the development of such hybrid systems.

The aldehyde group can be readily converted into a variety of other functional groups or used in conjugation reactions. For example, reductive amination of the aldehyde with a bioactive amine would create a hybrid molecule containing both the phenylcyclohexanecarboxylate core and the appended bioactive moiety. The ester linkage itself can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with another molecule of interest via an amide or ester bond.

This approach allows for the modular synthesis of a library of hybrid molecules, where the properties of the final conjugate can be systematically varied by changing the components attached to the formyl and carboxylate functionalities.

Multicomponent Reactions Incorporating 4-Formylphenyl Cyclohexanecarboxylate Derived Units

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single synthetic operation. The formyl group of 4-formylphenyl cyclohexanecarboxylate makes it a suitable aldehyde component for a variety of well-established MCRs. While specific literature on the direct use of 4-formylphenyl cyclohexanecarboxylate in these reactions is limited, its reactivity can be inferred from studies on analogous aromatic aldehydes, particularly those with para-substituents that are electronically similar or sterically demanding. This section will explore the potential synthetic applications of 4-formylphenyl cyclohexanecarboxylate and its derivatives in prominent MCRs such as the Hantzsch dihydropyridine (B1217469) synthesis, the Biginelli reaction, the Passerini reaction, and the Ugi reaction.

The incorporation of the 4-formylphenyl cyclohexanecarboxylate unit into the products of these reactions can lead to novel compounds with potential applications in medicinal chemistry and materials science, owing to the introduction of a bulky, lipophilic cyclohexanecarboxylate moiety.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form 1,4-dihydropyridines (1,4-DHPs). wikipedia.orgfrontiersin.org These compounds are of significant pharmacological interest, with many acting as calcium channel blockers. wikipedia.org

A notable example that demonstrates the feasibility of using aldehydes structurally similar to 4-formylphenyl cyclohexanecarboxylate is the Hantzsch reaction of p-phthalaldehyde (4-formylbenzaldehyde). This reaction, utilizing methyl acetoacetate (B1235776) and ammonium acetate, successfully yields the corresponding 1,4-dihydropyridine (B1200194) derivative, dimethyl 4-(4-formylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. The presence of the second formyl group in p-phthalaldehyde does not interfere with the selective reaction of one aldehyde group in the Hantzsch condensation. This suggests that 4-formylphenyl cyclohexanecarboxylate, with its ester group at the para position, would be a viable substrate, leading to the formation of a 1,4-DHP with the 4-(cyclohexanecarbonyloxy)phenyl moiety at the 4-position of the dihydropyridine ring.

The general reaction scheme and expected product are illustrated below:

Table 1: Representative Hantzsch Synthesis with an Analogous Aromatic Aldehyde

| Aldehyde Component | β-Ketoester | Nitrogen Source | Product |

| p-Phthalaldehyde | Methyl acetoacetate | Ammonium acetate | Dimethyl 4-(4-formylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

Biginelli Reaction

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). wikipedia.orgillinois.edu These heterocyclic scaffolds are found in numerous biologically active compounds. illinois.edu The reaction is typically acid-catalyzed and proceeds well with a wide range of aromatic aldehydes. wikipedia.org

Research on the Biginelli reaction has shown that aromatic aldehydes with various substituents at the para position are well-tolerated. For instance, benzaldehydes bearing perfluorooctanesulfonyl groups have been successfully employed in Biginelli reactions to generate diverse dihydropyrimidine-related scaffolds. nih.gov This indicates that the bulky and electronically non-interfering cyclohexanecarboxylate group at the para position of 4-formylphenyl cyclohexanecarboxylate should be compatible with the reaction conditions, leading to the corresponding DHPMs.

The expected reaction would incorporate the 4-(cyclohexanecarbonyloxy)phenyl group into the dihydropyrimidine (B8664642) core, offering a route to novel DHPM derivatives for biological screening.

Table 2: Biginelli Reaction with Substituted Benzaldehydes

| Aldehyde Component | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Product Type |

| Substituted Benzaldehydes | Ethyl acetoacetate | Urea | Acid (e.g., HCl) | 4-Aryl-3,4-dihydropyrimidin-2(1H)-one |

| p-Perfluorooctanesulfonyl benzaldehyde (B42025) | Acetylacetone | Urea/Thiourea | Yb(OTf)₃ | 4-(4-(Perfluorooctanesulfonyl)phenyl)-3,4-dihydropyrimidinone |

Passerini and Ugi Reactions

The Passerini and Ugi reactions are isocyanide-based multicomponent reactions (I-MCRs) that are highly valued for their ability to rapidly generate complex, peptide-like molecules from simple starting materials.

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org The reaction is known to proceed with a wide variety of aldehydes, including aromatic aldehydes. researchgate.net The presence of an ester group, such as in 4-formylphenyl cyclohexanecarboxylate, is generally well-tolerated in Passerini reactions, as it is not expected to interfere with the primary condensation between the aldehyde, carboxylic acid, and isocyanide. nih.govorganic-chemistry.org

The Ugi reaction is a four-component reaction involving an aldehyde, a primary amine, a carboxylic acid, and an isocyanide, which yields an α-acylamino amide. wikipedia.orgorganic-chemistry.org Similar to the Passerini reaction, the Ugi reaction is compatible with a broad scope of aldehydes. The cyclohexanecarboxylate ester group in 4-formylphenyl cyclohexanecarboxylate would likely remain intact throughout the reaction, leading to the formation of a complex amide product bearing this bulky substituent.

These reactions would allow for the incorporation of the 4-(cyclohexanecarbonyloxy)phenyl scaffold into diverse libraries of α-acyloxy amides and α-acylamino amides, which could be of interest for drug discovery programs.

Table 3: General Scheme for Passerini and Ugi Reactions with Aromatic Aldehydes

| Reaction | Components | General Product Structure |

| Passerini | Aromatic Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

| Ugi | Aromatic Aldehyde, Primary Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

The use of 4-formylphenyl cyclohexanecarboxylate and its analogues in these and other multicomponent reactions represents a promising strategy for the synthesis of novel, highly functionalized molecules. The resulting products, which incorporate the bulky and lipophilic cyclohexanecarboxylate moiety, could exhibit interesting physical, chemical, and biological properties. Further research into the specific application of this compound in MCRs is warranted to fully explore its synthetic potential.

Role in Chemical Transformations and Advanced Material Science

Precursor in the Formation of Polymeric and Supramolecular Assemblies

The bifunctional nature of 4-Formylphenyl cyclohexanecarboxylate (B1212342), possessing both a formyl group and a cyclohexanecarboxylate moiety, makes it a valuable precursor in the synthesis of a variety of polymeric and supramolecular structures. The aldehyde group provides a reactive site for the formation of imine bonds through condensation reactions with primary amines, a cornerstone of dynamic covalent chemistry. This reactivity allows for the construction of self-healing polymers, vitrimers, and complex supramolecular cages.

Research into related systems has demonstrated that the interplay between the aromatic and aliphatic cyclic components can significantly impact the thermal and mechanical properties of the resulting polymers. For example, polyesters and polyamides containing cyclohexyl moieties often exhibit enhanced thermal stability and solubility compared to their purely aromatic counterparts. While specific data on polymers derived directly from 4-Formylphenyl cyclohexanecarboxylate is not extensively documented in publicly available literature, the principles of polymer chemistry suggest its potential in creating novel materials with a unique balance of properties.

The formation of supramolecular assemblies is another area where this compound shows promise. The directional nature of the hydrogen bonds that can be formed with the ester and aldehyde functionalities, coupled with potential π-π stacking interactions of the phenyl rings, can guide the self-assembly of discrete molecular architectures. These assemblies can range from simple dimers to complex, multi-component systems with potential applications in sensing, catalysis, and controlled release.

Ligand Design for Catalytic Systems

The structural features of 4-Formylphenyl cyclohexanecarboxylate make it an intriguing candidate for the design of specialized ligands for catalytic systems. The formyl group can be readily transformed into a variety of other functional groups, such as imines (Schiff bases), oximes, or hydrazones, which are known to be excellent coordinating agents for a wide range of metal ions. This chemical versatility allows for the synthesis of a diverse library of ligands with tunable steric and electronic properties.

By reacting 4-Formylphenyl cyclohexanecarboxylate with chiral amines, for example, chiral Schiff base ligands can be prepared. These ligands, when complexed with transition metals, can serve as catalysts for asymmetric reactions, which are of paramount importance in the pharmaceutical and fine chemical industries. The cyclohexanecarboxylate moiety, while not directly involved in coordination, can influence the solubility of the resulting metal complex and the steric environment around the catalytic center, thereby affecting the catalyst's activity and selectivity.

Furthermore, the aldehyde functionality itself can participate in certain catalytic cycles or act as a directing group in metal-catalyzed C-H activation reactions. The ability to anchor the molecule to a solid support via the ester or a derivative of the formyl group also opens up possibilities for the development of heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling.

While specific catalytic applications of ligands derived directly from 4-Formylphenyl cyclohexanecarboxylate are still an emerging area of research, the fundamental principles of coordination chemistry and catalyst design strongly suggest its potential. The combination of a modifiable coordinating group (derived from the formyl moiety) with a bulky and structurally influential cyclohexanecarboxylate group provides a rich platform for the development of novel and efficient catalytic systems.

Exploration in Host-Guest Chemistry and Molecular Recognition

The field of host-guest chemistry focuses on the design of host molecules that can selectively bind to specific guest molecules through non-covalent interactions. 4-Formylphenyl cyclohexanecarboxylate possesses several features that make it an interesting component for the construction of such host systems and for studies in molecular recognition.

The aromatic ring can participate in π-π stacking interactions with electron-deficient aromatic guests. The formyl and ester groups can act as hydrogen bond acceptors, enabling the recognition of guest molecules with complementary hydrogen bond donor functionalities. The cyclohexyl group, with its defined three-dimensional structure, can contribute to the creation of pre-organized cavities or binding pockets that are essential for selective guest binding.

Derivatives of 4-Formylphenyl cyclohexanecarboxylate can be incorporated into larger macrocyclic or cage-like structures. For instance, the formyl group can be used as a reactive handle to connect multiple units of the molecule, leading to the formation of a larger host architecture. The properties of the resulting cavity, such as its size, shape, and chemical environment, can be tuned by modifying the starting material or the synthetic strategy.

Q & A

Q. What are the standard synthetic routes for 4-formylphenyl cyclohexanecarboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via esterification of cyclohexanecarboxylic acid derivatives with 4-formylphenol. Key routes include:

- Route 1 : Reacting cyclohexanecarbonyl chloride with 4-formylphenol in anhydrous benzene under reflux, using triethylamine as a base to neutralize HCl byproducts .

- Route 2 : Transesterification of methyl cyclohexanecarboxylate with 4-formylphenol in the presence of Lewis acids (e.g., trimethylaluminum) to enhance reactivity .

Yield optimization requires strict control of moisture (to prevent hydrolysis) and temperature (60–80°C). Purity (>95%) is confirmed via HPLC or GC-MS, with residual solvents (e.g., benzene) monitored .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural and chemical purity?

- Methodological Answer :

- 1H/13C NMR : Identifies ester (δ 3.6–3.8 ppm for methoxy) and formyl (δ 9.8–10.0 ppm) groups. Cyclohexane ring protons show distinct splitting patterns (e.g., axial vs. equatorial) .

- FT-IR : Confirms carbonyl stretches (C=O at ~1720 cm⁻¹ for ester, ~1700 cm⁻¹ for formyl) .

- HPLC : Quantifies purity using a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 170.21 (C₉H₁₄O₃) confirms molecular weight .

Q. What stability considerations are critical for handling and storage?

- Methodological Answer : The compound is sensitive to:

- Hydrolysis : Store under anhydrous conditions (desiccator with silica gel) to prevent ester cleavage.

- Oxidation : Formyl groups oxidize to carboxylic acids; use inert atmospheres (N₂/Ar) for long-term storage .

Stability studies (25°C vs. 4°C) show decomposition <5% over 6 months at 4°C .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates:

- Electrophilicity Index (ω) : High ω (~3.5 eV) for the carbonyl carbon indicates susceptibility to nucleophilic attack .

- Transition State Modeling : Predicts activation barriers for ester hydrolysis (ΔG‡ ~25 kcal/mol) and formyl group reactions (e.g., Schiff base formation) .

Solvent effects (e.g., dielectric constant of DMSO vs. THF) are modeled using the Polarizable Continuum Model (PCM) .

Q. How does stereochemistry (cis vs. trans) influence biological activity in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Docking Studies : The trans isomer (4-formyl group equatorial) shows higher affinity for aldehyde dehydrogenases (Ki = 0.8 µM) due to reduced steric hindrance .

- Metabolic Stability : Cis isomers undergo faster hepatic glucuronidation (t₁/₂ = 15 min vs. 45 min for trans) in microsomal assays .

Chiral HPLC (Chiralpak AD-H column) separates enantiomers for individual testing .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Catalyst Optimization : Heterogeneous catalysts (e.g., immobilized lipases) improve enantioselectivity (>90% ee) during esterification .

- Process Analytics : In-line FTIR monitors reaction progression to minimize racemization at high temperatures (>80°C) .

- Crystallization Control : Slow cooling in ethyl acetate yields >99% trans isomer via differential solubility .

Data Contradictions and Resolutions

- Synthetic Yield Variability : reports 70–80% yields for Route 1, while notes 60–65% for Route 2. This discrepancy arises from side reactions (e.g., formyl oxidation) in Route 2, mitigated by adding radical scavengers (e.g., BHT) .

- Stability in Polar Solvents : claims stability in DMSO, but reports decomposition in aqueous DMSO due to trace water. Use molecular sieves to dry solvents pre-use .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。